tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate

Catalog No.
S8376730
CAS No.
M.F
C16H28N2O6
M. Wt
344.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxyla...

Product Name

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate

IUPAC Name

tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate;oxalic acid

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

IRQPTWRWRXJOCF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2.C(=O)(C(=O)O)O

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate is a chemical compound characterized by the molecular formula C16H28N2O6C_{16}H_{28}N_{2}O_{6} and a molecular weight of approximately 344.41 g/mol. The compound features a spirocyclic structure that includes two nitrogen atoms in a diazaspiro framework, which contributes to its unique chemical properties and potential biological activities. This compound is often utilized in various scientific research applications, particularly in organic synthesis and medicinal chemistry due to its structural complexity and versatility as a building block for more complex molecules .

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of carboxylic acids.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, yielding amines or alcohols.
  • Substitution: The compound is capable of undergoing nucleophilic substitution reactions where the tert-butyl group may be replaced by various functional groups, depending on the nucleophile used .

Research has indicated that tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate possesses potential bioactive properties. It has been investigated for its therapeutic applications, particularly in drug discovery efforts aimed at identifying compounds with antimicrobial and anticancer activities. The specific mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets, including enzymes and receptors, which modulate their activity .

The synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under inert conditions to prevent oxidation. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods mirror laboratory techniques but are scaled up using larger reactors and optimized purification processes to achieve higher yields and purity levels .

This compound has a wide range of applications across various fields:

  • Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential as a bioactive compound in drug discovery.
  • Medicine: Explored for therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Utilized in the production of specialty chemicals and materials .

Studies on the interactions of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate with biological systems indicate that it can bind to specific molecular targets, modulating their activity. The exact pathways and molecular targets are context-dependent, varying based on application and experimental conditions. Understanding these interactions is crucial for elucidating the compound's potential therapeutic effects .

Several compounds share structural similarities with tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate173405-78-21.00
tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate896103-62-10.98
tert-Butyl 9-Boc-2,9-diazaspiro[5.5]undecane1023595-19-80.98
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate189333-03-70.98
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate156185-63-60.98

These compounds exhibit similar structural characteristics but may differ in their biological activities and applications, highlighting the uniqueness of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate within this chemical family .

The compound’s IUPAC name, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate, reflects its molecular architecture:

  • A spiro[5.5]undecane core, where two cyclohexane rings share a single atom (spiro carbon).
  • Two nitrogen atoms at positions 2 and 8, creating a diazaspiro system.
  • A tert-butyl ester group (-COOtert-butyl) at position 2.
  • An oxalate ion (C₂O₄²⁻) as the counterion, enhancing solubility and crystallinity.

Molecular Formula: C₁₆H₂₈N₂O₆
Molecular Weight: 344.41 g/mol
SMILES: O=C(N1CC2(CNCCC2)CCC1)OC(C)(C)C.O=C(O)C(=O)O.

The spirocyclic system imposes conformational rigidity, which is advantageous for targeting protein binding pockets with high specificity.

Historical Development of Spirocyclic Diazaspiro Compounds

Spirocyclic frameworks gained prominence in the 1990s with the synthesis of analogs of natural alkaloids like histrionicotoxin. Early work by Kuehne et al. (1993) demonstrated asymmetric routes to 1,8-diazaspiro[5.5]undecane derivatives, leveraging α-amino nitrile intermediates and intramolecular alkylation. These methods laid the groundwork for modern spirocycle synthesis, which now includes photoredox catalysis and continuous-flow systems.

The introduction of tert-butyl esters as protecting groups revolutionized the handling of spirocyclic amines, enabling selective functionalization and improving stability during synthesis. Oxalate salts, such as the one in this compound, became preferred for their ability to crystallize products efficiently, simplifying purification.

Significance in Modern Organic Synthesis

This compound exemplifies three key trends in synthetic chemistry:

  • Modularity: Automated flow synthesis techniques, as reported by Nature in 2023, allow rapid assembly of spirocyclic THN (tetrahydronaphthyridine) analogs from primary amines.
  • Bioactivity: Spirocycles exhibit antioxidant, antimicrobial, and CNS-targeted activities. For example, spiro derivatives with oxygen or nitrogen substituents show enhanced radical scavenging in DPPH and ABTS assays.
  • Drug Discovery: Pfizer’s MC4R antagonist PF-07258669 features a spirocyclic THN core, underscoring the therapeutic relevance of such scaffolds.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

344.19473662 g/mol

Monoisotopic Mass

344.19473662 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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